molecular formula C19H16O B193714 [1,1'-Biphenyl]-4-yl(phenyl)methanol CAS No. 7598-80-3

[1,1'-Biphenyl]-4-yl(phenyl)methanol

Cat. No.: B193714
CAS No.: 7598-80-3
M. Wt: 260.3 g/mol
InChI Key: WMFZVLIHQVUVGO-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-yl(phenyl)methanol: is an organic compound with the molecular formula C19H16O It is a derivative of biphenyl, where a phenyl group is attached to the 4-position of the biphenyl structure, and a hydroxyl group is attached to the methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl(phenyl)methanol can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 4-biphenylcarboxaldehyde to form the desired product. The reaction is typically carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-yl(phenyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-4-yl(phenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups. Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.

Major Products:

    Oxidation: Biphenyl-4-carboxylic acid, 4-biphenylcarboxaldehyde.

    Reduction: Biphenyl-4-ylmethanol, biphenyl.

    Substitution: Biphenyl-4-yl(phenyl)methane derivatives.

Scientific Research Applications

Chemistry: [1,1’-Biphenyl]-4-yl(phenyl)methanol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in synthetic chemistry .

Biology and Medicine: In biological research, this compound can be used as a probe to study molecular interactions and binding affinities. Its structural similarity to certain biologically active molecules makes it a useful tool in drug discovery and development.

Industry: The compound finds applications in the production of specialty chemicals, polymers, and materials. Its ability to undergo various chemical transformations makes it a versatile component in industrial processes.

Comparison with Similar Compounds

    Biphenyl: A simpler structure without the hydroxyl group, used as a precursor in organic synthesis.

    Phenylmethanol: Lacks the biphenyl moiety, commonly used as a solvent and intermediate.

    Triphenylmethanol: Contains an additional phenyl group, used in the synthesis of dyes and pharmaceuticals.

Uniqueness: [1,1’-Biphenyl]-4-yl(phenyl)methanol stands out due to its combination of the biphenyl and phenylmethanol structures, providing unique reactivity and functionalization possibilities. Its ability to participate in diverse chemical reactions and its applications in various fields highlight its significance in both research and industry .

Properties

IUPAC Name

phenyl-(4-phenylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFZVLIHQVUVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001032775
Record name 4-Biphenylylphenylcarbinol
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Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7598-80-3
Record name α-Phenyl[1,1′-biphenyl]-4-methanol
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URL https://commonchemistry.cas.org/detail?cas_rn=7598-80-3
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Record name alpha-Phenyl(1,1'-biphenyl)-4-methanol
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Record name 7598-80-3
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Record name 4-Biphenylylphenylcarbinol
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Record name α-phenyl[1,1'-biphenyl]-4-methanol
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Synthesis routes and methods I

Procedure details

38.8 g (0.15 mol) of 4-phenylbenzophenone are dissolved in 200 ml of ethanol and 3 g (0.075 mol) of sodium borohydride are added. After heating for 15 hours under reflux, and allowing to cool, the reaction mixture is hydrolyzed with water containing a little hydrochloric acid. The solid thereby produced is purified by recrystallization from ethanol. 36 g (89% of theory) of (biphenyl-4-yl)-phenyl-carbinol [alternatively named as diphenyl-phenyl carbinol or α-(biphenyl-4-yl)benzylalcohol] of melting point 72°-73° C. are obtained.
Quantity
38.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
1.867 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PPhCy2
Quantity
0.1867 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of bromobenzene (0.3 mol) in THF (300 ml) was added dropwise to a mixture of magnesium (0.32 mol) in THF (20 ml). The mixture was stirred and refluxed for 1 hour. A mixture of 4-biphenylcarboxaldehyde (0.3 mol) in THF (500 ml) was added dropwise. The mixture was stirred and refluxed for 2 hours, at room temperature overnight, poured out into a saturated NH4Cl solution and extracted with DCM. The organic layer was separated, washed three times, dried, filtered and the solvent was evaporated. The residue was triturated in hexane, filtered off and purified over silica gel on a glass filter (eluent: CH2Cl2 100%). The pure fractions were collected and the solvent was evaporated. The residue was triturated in DIPE, filtered off and dried, yielding 31 g of (±)-α-phenyl(1,1′-biphenyl)-4-methanol (interm. 23).
Quantity
0.3 mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.32 mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.3 mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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